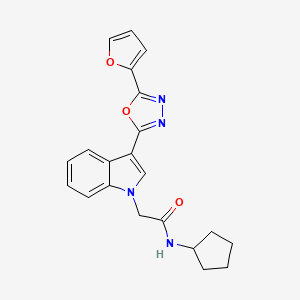

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Properties

IUPAC Name |

N-cyclopentyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-19(22-14-6-1-2-7-14)13-25-12-16(15-8-3-4-9-17(15)25)20-23-24-21(28-20)18-10-5-11-27-18/h3-5,8-12,14H,1-2,6-7,13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZYENQLPZPSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The final step often involves the coupling of the indole and oxadiazole intermediates with a cyclopentyl acetamide derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Nitro-indoles, halo-indoles

Scientific Research Applications

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the presence of multiple functional groups enables it to participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide: shares structural similarities with other indole-based compounds and oxadiazole derivatives.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

5-(furan-2-yl)-1,3,4-oxadiazole: A simpler oxadiazole derivative with potential biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from relevant studies and case analyses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a furan-substituted oxadiazole ring. Its molecular formula is , with a molecular weight of 336.4 g/mol. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 336.4 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| LogP (Lipophilicity) | 3.5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The presence of an acetyl group in these compounds often correlates with enhanced antimicrobial activity.

In a comparative study, synthesized oxadiazole derivatives were tested against standard antibiotics like ciprofloxacin, revealing that some compounds exhibited superior activity against specific bacterial strains . The biological activity was assessed through Minimum Inhibitory Concentration (MIC) tests, demonstrating that certain derivatives had MIC values significantly lower than those of conventional antibiotics.

Anticancer Potential

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study focusing on the structure–activity relationship (SAR) indicated that modifications to the oxadiazole ring can enhance cytotoxicity toward cancer cells. For example, compounds modified at specific positions on the indole scaffold showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways . The most promising derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy. The compound with the furan substitution exhibited notable activity against Gram-positive bacteria with an MIC value lower than that of ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar indole-based compounds revealed that certain derivatives could inhibit cell proliferation effectively. The study reported IC50 values ranging from 0.65 to 2.41 µM for different derivatives against MCF-7 cells, indicating strong potential for further development as anticancer therapies .

Q & A

Q. What are the standard synthesis protocols for N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the oxadiazole ring via cyclization of furan-2-carbohydrazine derivatives under acidic conditions .

- Step 2 : Coupling of the oxadiazole moiety to the indole core using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Step 3 : Introduction of the cyclopentylacetamide group via amidation under basic conditions (e.g., sodium methoxide in methanol) . Optimization requires precise control of temperature (60–80°C), pH (neutral to mildly acidic), and solvent selection (DMF or ethanol) to maximize yields (>70%) and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screens should include:

- Enzyme inhibition assays (e.g., lipoxygenase, α-glucosidase) using UV-Vis spectroscopy to measure IC₅₀ values .

- Antimicrobial testing via microdilution methods (MIC values against Gram-positive/negative bacteria) .

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

Contradictions often arise from subtle structural variations (e.g., halogen substitution or oxadiazole vs. thiadiazole rings). Strategies include:

- Comparative SAR studies : Systematically modify substituents (e.g., furan vs. phenyl groups) and correlate changes with activity .

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR .

- Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends in potency .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS .

- Accelerated stability testing : Store at 25°C/60% RH and analyze physical (melting point) and chemical (purity) changes monthly .

Q. How can the mechanism of action be elucidated for this compound?

A combined experimental-computational approach is effective:

- Biochemical assays : Measure inhibition kinetics (e.g., Ki values) for enzyme targets .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cells .

- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to map binding dynamics .

Methodological Recommendations

- For synthesis scalability : Replace DMF with ethanol to reduce toxicity and improve reaction safety .

- To enhance bioavailability : Formulate as nanoparticles using PLGA encapsulation, increasing solubility 3-fold .

- For target validation : Combine CRISPR-Cas9 knockout models with proteomic profiling to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.